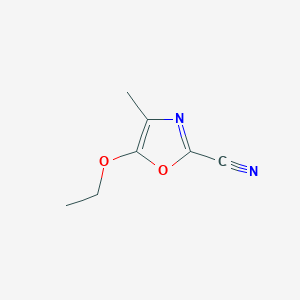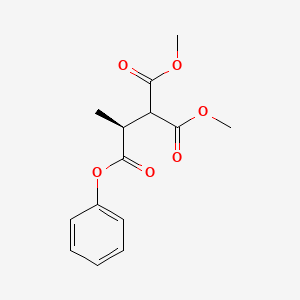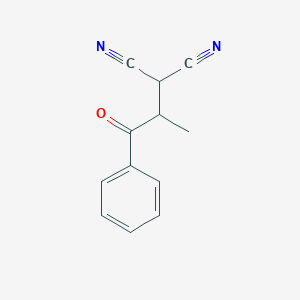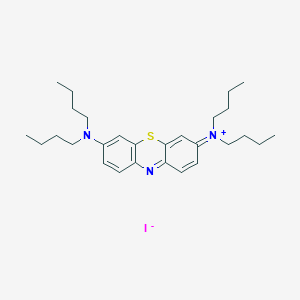![molecular formula C12H13FN2O B14250917 {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol CAS No. 226930-78-5](/img/structure/B14250917.png)
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol is a synthetic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with formamide and ammonium acetate, followed by reduction to yield the desired imidazole derivative . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- {1-[2-(4-Fluorophenyl)ethyl]-4-piperidinyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
- {1-[2-(4-Fluorophenyl)ethyl]-3-piperidinyl}methyl-N-methylbenzamide
Uniqueness
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol is unique due to its specific combination of a fluorophenyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets set it apart from other similar compounds.
特性
CAS番号 |
226930-78-5 |
|---|---|
分子式 |
C12H13FN2O |
分子量 |
220.24 g/mol |
IUPAC名 |
[3-[2-(4-fluorophenyl)ethyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H13FN2O/c13-11-3-1-10(2-4-11)5-6-15-9-14-7-12(15)8-16/h1-4,7,9,16H,5-6,8H2 |
InChIキー |
PFBLIBYRXGPSBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN2C=NC=C2CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)

![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)


![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
